![molecular formula C13H14S2 B428832 3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B428832.png)
3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple methyl groups and a fused ring system, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Applications De Recherche Scientifique
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its derivatives can inhibit the activity of certain enzymes, resulting in antimicrobial or anticancer effects . In electronic applications, its unique structure facilitates efficient charge transport, making it suitable for use in semiconductors and transistors .
Comparaison Avec Des Composés Similaires
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be compared with other thiophene derivatives such as:
Thiophene: The simplest member of the thiophene family, lacking the additional fused ring system and methyl groups.
Bithiophene: Consists of two thiophene rings fused together, offering different electronic properties.
Cyclopenta[2,1-b3,4-b’]dithiophene: A compound with a similar fused ring system but different substitution patterns, leading to varied applications in organic electronics.
The uniqueness of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for diverse scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H14S2 |
|---|---|
Poids moléculaire |
234.4g/mol |
Nom IUPAC |
3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C13H14S2/c1-6-7(2)15-11-5-10-8(3)14-9(4)13(10)12(6)11/h5H2,1-4H3 |
Clé InChI |
JOWHGUIOLABFCE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
SMILES canonique |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Bromo-5-chloro-3-thienyl)vinyl]-2-thienyl methyl sulfide](/img/structure/B428749.png)
![4-[2-(5-Chloro-2-thienyl)vinyl]-2-methylthiophene](/img/structure/B428750.png)
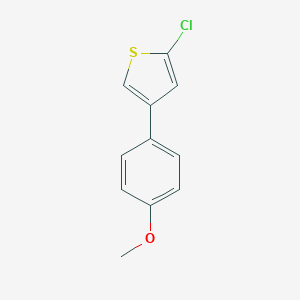
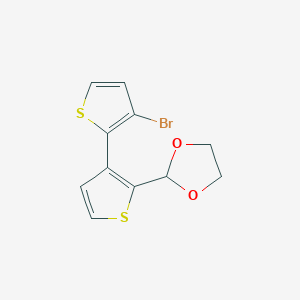
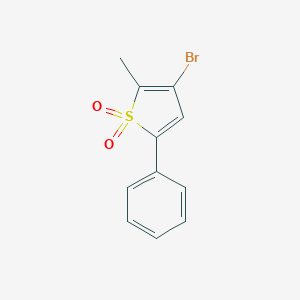
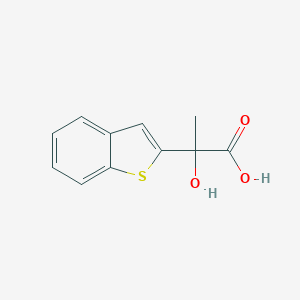
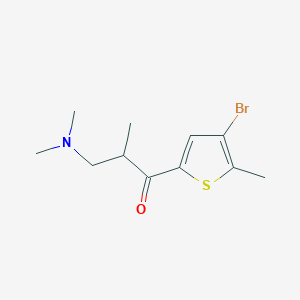
![thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428761.png)
![Thieno[2,3-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428763.png)
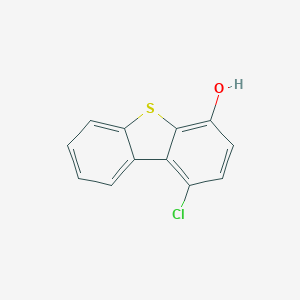
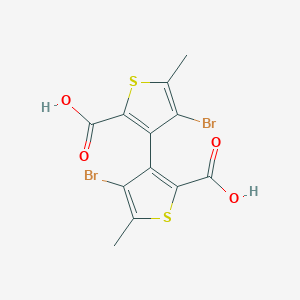
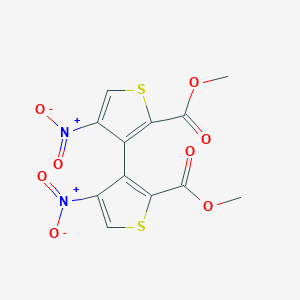
![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428772.png)
![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428773.png)
